molecular formula C44H51N13Na4O18S4 B12747746 Einecs 300-949-3 CAS No. 93965-02-7

Einecs 300-949-3

Cat. No.: B12747746
CAS No.: 93965-02-7
M. Wt: 1270.2 g/mol
InChI Key: HHXYJCSELSEKOM-JGMWHDQESA-J
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 300-949-3 is a chemical listed under the European Union’s regulatory framework for existing substances. Under the REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulation, EINECS substances require rigorous safety assessments to address data gaps in toxicity, environmental persistence, and bioaccumulation. Computational tools like (Q)SAR (Quantitative Structure-Activity Relationships) and read-across approaches are critical for predicting these properties, particularly when experimental data are scarce.

Properties

CAS No.

93965-02-7

Molecular Formula

C44H51N13Na4O18S4

Molecular Weight

1270.2 g/mol

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C40H44N12O16S4.C4H11NO2.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;6-3-1-5-2-4-7;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);5-7H,1-4H2;;;;/q;;4*+1/p-4/b2-1+;;;;;

InChI Key

HHXYJCSELSEKOM-JGMWHDQESA-J

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].C(CO)NCCO.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 300-949-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent safety and environmental regulations .

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions involve the transformation of one or more substances into another. These reactions can be categorized into several types, including:

  • Synthesis Reactions : Involving the combination of two or more substances to form a new compound.

  • Decomposition Reactions : Where a single compound breaks down into simpler substances.

  • Substitution Reactions : Involving the replacement of one group in a molecule with another.

  • Elimination Reactions : Where a molecule loses a group to form a new compound.

Potential Reaction Pathways for Similar Compounds

While specific data on Einecs 300-949-3 is scarce, compounds with similar structures often undergo reactions such as nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. For instance, compounds containing aromatic rings or functional groups like amines and hydroxyls can participate in various organic reactions.

N,N-Dimethylaniline

N,N-Dimethylaniline (C₈H₁₁N) is a compound that can undergo various chemical reactions, such as electrophilic aromatic substitution. It acts as a nucleophile in reactions, facilitating the formation of new compounds through substitution mechanisms .

Oxybenzone

Oxybenzone (C₁₄H₁₂O₃) is another compound that, while not directly related to This compound , demonstrates how organic compounds can react. Oxybenzone is known for its use in sunscreens and can undergo degradation reactions under UV light .

Chemical Reaction Data Table

Given the lack of specific data on This compound , the following table provides a general overview of chemical reaction types and conditions that might be relevant for similar compounds:

Reaction Type Conditions Example Compounds
Nucleophilic SubstitutionBasic conditions, presence of nucleophileN,N-Dimethylaniline
Electrophilic Aromatic SubstitutionPresence of electrophile, catalysts like AlCl₃Aromatic compounds
Condensation ReactionsHeat, removal of water or alcoholAldehydes and ketones

Scientific Research Applications

Einecs 300-949-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 300-949-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Toxicological Comparisons

Functional similarity is assessed based on shared industrial applications or toxicological endpoints. For example:

  • 3.2–4.1), correlating with greater environmental persistence.
  • Organothiophosphate pesticides (e.g., EINECS 222-588-1): While functionally distinct, these compounds share neurotoxic mechanisms. Computational models predict 300-949-3’s acute toxicity to daphnids (LC₅₀ = 12 mg/L) is lower than organothiophosphates (LC₅₀ = 0.5 mg/L).

Physicochemical Property Space Analysis

A comparative analysis of the ERGO (European Reference Substances) dataset and EINECS revealed that 28 reference substances cover >50% of the physicochemical space (e.g., log P, water solubility) of 56,703 EINECS compounds. This suggests that EINECS 300-949-3 likely falls within clusters of compounds with moderate bioavailability and reactivity, similar to industrial solvents or intermediates.

Research Findings and Data Gaps

RASAR Models : Machine learning-based read-across structure-activity relationships (RASAR) achieve >90% coverage of EINECS compounds using only 1,387 labeled analogs, highlighting the efficiency of similarity-based predictions.

QSAR Limitations : Only 54% of EINECS chemicals can be classified into QSAR-ready categories, with botanical extracts and complex mixtures posing challenges.

Regulatory Gaps : this compound’s safety profile remains partially unresolved due to insufficient experimental data, necessitating further in silico validation.

Q & A

Q. How can researchers mitigate bias in interpreting the environmental impact of this compound?

  • Methodological Guidance :
  • Engage independent third parties for blind data analysis. Predefine exclusion criteria and analytical endpoints in preregistered protocols .
  • Disclose funding sources and conflicts of interest transparently in publications .

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